molecular formula C5H10ClN3O B581411 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride CAS No. 1197768-92-5

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

Cat. No.: B581411
CAS No.: 1197768-92-5
M. Wt: 163.605
InChI Key: XFVPWSAKMRSSFP-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H9N3O·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Mechanism of Action

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with specific targets in the Leishmania and Plasmodium species.

Mode of Action

A molecular simulation study on a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of Leishmania and Plasmodium species.

Result of Action

A related compound showed potent in vitro antipromastigote activity , suggesting that 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1H-pyrazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-4-yl)ethanol hydrochloride
  • 4-Amino-1H-pyrazole
  • 1H-pyrazole-4-carboxylic acid

Uniqueness

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)ethanol hydrochloride, often referred to as 4-amino-1H-pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential applications in cancer therapy, anti-inflammatory treatments, and antimicrobial properties. Below is a detailed examination of its biological activity, including data tables and relevant research findings.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation through various mechanisms.
  • Antimicrobial Effects : The compound has demonstrated activity against a range of microbial pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of several cancer types, including:

Cancer Type Cell Line IC50 (µM) Reference
Lung CancerA5495.33
Breast CancerMDA-MB-23154.25% growth inhibition
Liver CancerHepG238.44% growth inhibition
Cervical CancerHeLa38.44% growth inhibition

The mechanism of action involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins such as Bcl-2 and Bax, indicating a pro-apoptotic effect .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory activity, showing promising results in various assays:

Assay Type Activity (%) Standard Drug Reference
TNF-α Inhibition61–85%Dexamethasone
IL-6 Inhibition76–93%Dexamethasone

These results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Effects

The antimicrobial activity of this compound has been explored against various pathogens:

Pathogen Activity Standard Drug Reference
Escherichia coliGood activityAmpicillin
Staphylococcus aureusGood activityAmoxicillin
Candida albicansModerate activityKetoconazole

These findings indicate that the compound could be useful in treating infections caused by these pathogens.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammatory pathways.
  • Receptor Binding : It interacts with various receptors to modulate signaling pathways associated with cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including this compound. For instance:

  • A study reported that this compound showed significant cytotoxicity against multiple cancer cell lines while sparing normal fibroblasts, indicating selective toxicity towards cancer cells .
  • Another investigation focused on its anti-inflammatory properties, demonstrating effective inhibition of TNF-α and IL-6 production in vitro, suggesting its potential utility in inflammatory disorders .

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c6-5-3-7-8(4-5)1-2-9;/h3-4,9H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVPWSAKMRSSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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